molecular formula C18H17N5O2 B15041406 N'-[(Z)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-6-methylpyridine-3-carbohydrazide

N'-[(Z)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-6-methylpyridine-3-carbohydrazide

Cat. No.: B15041406
M. Wt: 335.4 g/mol
InChI Key: ZOJVTASHIYJHLQ-JAIQZWGSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(Z)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-6-methylpyridine-3-carbohydrazide is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-6-methylpyridine-3-carbohydrazide typically involves the condensation of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 6-methylpyridine-3-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-6-methylpyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The phenyl and pyridine rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of the corresponding hydrazine derivative.

    Substitution: Formation of halogenated derivatives of the phenyl and pyridine rings.

Mechanism of Action

The mechanism of action of N’-[(Z)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-6-methylpyridine-3-carbohydrazide involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, leading to the disruption of essential cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to the inhibition of cancer cell proliferation . The compound may also interact with cellular membranes, altering their permeability and leading to cell death .

Comparison with Similar Compounds

N’-[(Z)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-6-methylpyridine-3-carbohydrazide can be compared with other hydrazone derivatives:

These similar compounds highlight the unique structural features of N’-[(Z)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-6-methylpyridine-3-carbohydrazide, such as the presence of both hydroxyl and methyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H17N5O2

Molecular Weight

335.4 g/mol

IUPAC Name

6-methyl-N-[(Z)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C18H17N5O2/c1-12-8-9-14(10-19-12)17(24)21-20-11-16-13(2)22-23(18(16)25)15-6-4-3-5-7-15/h3-11,22H,1-2H3,(H,21,24)/b20-11-

InChI Key

ZOJVTASHIYJHLQ-JAIQZWGSSA-N

Isomeric SMILES

CC1=NC=C(C=C1)C(=O)N/N=C\C2=C(NN(C2=O)C3=CC=CC=C3)C

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NN=CC2=C(NN(C2=O)C3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.